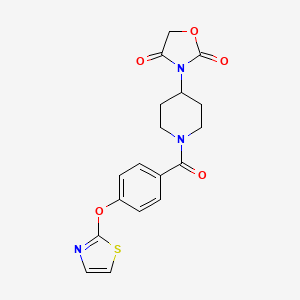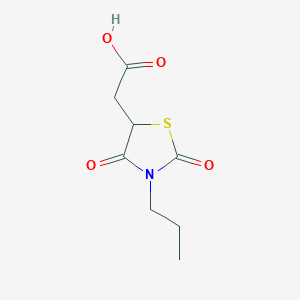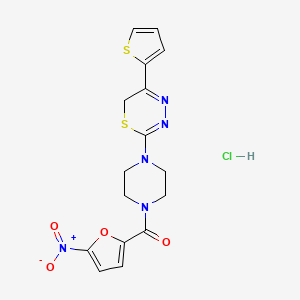
1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" is a derivative of urea with potential biological activity. Urea derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The structure of the compound suggests that it may interact with various biological targets due to the presence of the methoxyphenyl and pyrrolidinyl groups.
Synthesis Analysis
The synthesis of urea derivatives typically involves the condensation of an isocyanate with an amine or the reaction of an amine with phosgene followed by an amine. In the context of the provided papers, similar urea derivatives have been synthesized using computer-aided design and evaluated for their biological activities . Although the exact synthesis method for the compound is not detailed, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the phenyl rings and the nature of the linkages can significantly affect the potency and selectivity of these compounds. For instance, the presence of a methoxy group and a pyrrolidinyl moiety could influence the compound's binding affinity to biological targets . The stereochemistry of the substituents can also play a critical role, as seen in the case of pyridylthiazole-based ureas, where benzylic stereogenic centers led to remarkable differences in activity .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including hydrogen bonding due to the presence of the urea moiety. This feature is essential for their interaction with biological targets. The substituents on the aromatic rings can also undergo metabolic transformations, which can affect the biological activity and pharmacokinetic properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. Compounds with large lipophilic substituents tend to be potent inhibitors due to increased membrane permeability . The presence of electron-donating or withdrawing groups can affect the acidity and basicity of the molecule, which in turn can influence its solubility and reactivity .
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-6-8-17(9-7-14)23-13-15(10-19(23)24)12-21-20(25)22-16-4-3-5-18(11-16)26-2/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLJGWNYUAYKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)


![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)
![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)
![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
